molecular formula C8H6FN3 B1469422 5-fluoro-2-(1H-pyrazol-4-yl)pyridine CAS No. 1381971-92-1

5-fluoro-2-(1H-pyrazol-4-yl)pyridine

Cat. No.: B1469422
CAS No.: 1381971-92-1
M. Wt: 163.15 g/mol
InChI Key: HRNYNCLTFZSMQU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-fluoropyridine-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(4-fluorophenyl)-1H-pyrazol-3-ylpyridine: Similar structure but with additional fluorine atoms.

    4-(1H-Pyrazol-4-yl)pyridine: Lacks the fluorine atom at the 5-position.

    5-Amino-2-(1H-pyrazol-4-yl)pyridine: Contains an amino group instead of a fluorine atom.

Uniqueness

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine is unique due to the presence of both a fluorine atom and a pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

5-fluoro-2-(1H-pyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNYNCLTFZSMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (15.4 g, 52.5 mmol) and 2-bromo-5-fluoropyridine (8.4 g, 47.7 mmol) in 1,4-dioxane (100 mL), Pd(PPh3)4 (5.5 g, 4.77 mmol) and a 2M aqueous solution of Na2CO3 (71.6 mL, 0.14 mol) were added, then the resulting mixture was stirred at 100° C. for 3 hours and then at room temperature for 72 hours. Water was added to the reaction mixture, followed by extraction with EtOAc. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over MgSO4, then the drying agent was filtered off, and then the solvent was distilled off under reduced pressure. A small amount of EtOAc was added to the obtained residue and the resulting mixture was filtered out and dried to obtain the title compound (4.9 g) (colorless solid).
Quantity
8.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
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Quantity
71.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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Quantity
5.5 g
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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